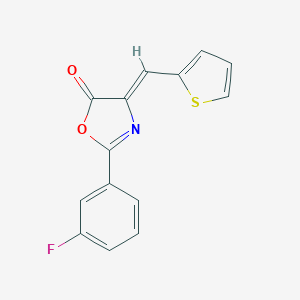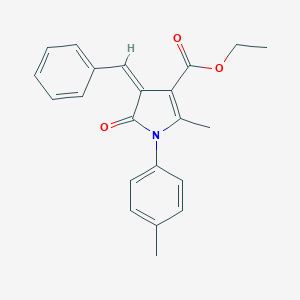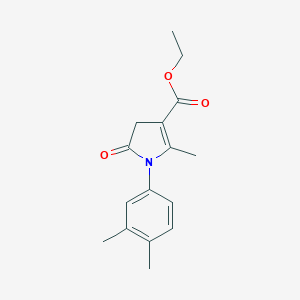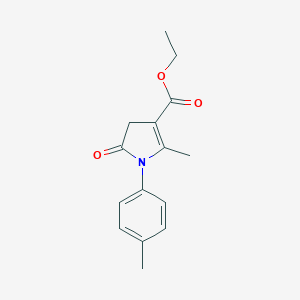![molecular formula C11H10N4O3S B422769 2-thioxodihydro-4,5,6(1H)-pyrimidinetrione 5-[(2-methoxyphenyl)hydrazone]](/img/structure/B422769.png)
2-thioxodihydro-4,5,6(1H)-pyrimidinetrione 5-[(2-methoxyphenyl)hydrazone]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-thioxodihydro-4,5,6(1H)-pyrimidinetrione 5-[(2-methoxyphenyl)hydrazone] is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a hydrazinylidene group, a sulfanylidene group, and a diazinane-dione core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-thioxodihydro-4,5,6(1H)-pyrimidinetrione 5-[(2-methoxyphenyl)hydrazone] typically involves the reaction of 2-methoxyphenylhydrazine with a suitable precursor that contains the diazinane-dione core. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-thioxodihydro-4,5,6(1H)-pyrimidinetrione 5-[(2-methoxyphenyl)hydrazone] can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the hydrazinylidene group to a hydrazine group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, hydrazines, and various substituted derivatives of the original compound.
Scientific Research Applications
2-thioxodihydro-4,5,6(1H)-pyrimidinetrione 5-[(2-methoxyphenyl)hydrazone] has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-thioxodihydro-4,5,6(1H)-pyrimidinetrione 5-[(2-methoxyphenyl)hydrazone] involves its interaction with specific molecular targets. The hydrazinylidene group can form hydrogen bonds with biological molecules, while the sulfanylidene group can participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl (Z)-2-chloro-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]acetate
- 2-{[(4-Hydroxy-3,5-dimethoxyphenyl)methylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl acetic acid
Uniqueness
2-thioxodihydro-4,5,6(1H)-pyrimidinetrione 5-[(2-methoxyphenyl)hydrazone] is unique due to its combination of a hydrazinylidene group, a sulfanylidene group, and a diazinane-dione core. This unique structure imparts specific chemical and biological properties that are not found in similar compounds .
Properties
Molecular Formula |
C11H10N4O3S |
|---|---|
Molecular Weight |
278.29g/mol |
IUPAC Name |
6-hydroxy-5-[(2-methoxyphenyl)diazenyl]-2-sulfanylidene-1H-pyrimidin-4-one |
InChI |
InChI=1S/C11H10N4O3S/c1-18-7-5-3-2-4-6(7)14-15-8-9(16)12-11(19)13-10(8)17/h2-5H,1H3,(H3,12,13,16,17,19) |
InChI Key |
LRCJXRNMJGTOAP-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1N=NC2=C(NC(=S)NC2=O)O |
Canonical SMILES |
COC1=CC=CC=C1N=NC2=C(NC(=S)NC2=O)O |
solubility |
6.7 [ug/mL] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-bromo-N'-(4-ethoxybenzylidene)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B422687.png)
![5-{[5-(4-Acetylphenyl)-2-furyl]methylene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B422688.png)
![4-chloro-3-nitro-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide](/img/structure/B422690.png)
![N'-(3-methoxybenzylidene)-6-methylimidazo[2,1-b][1,3]thiazole-5-carbohydrazide](/img/structure/B422692.png)



![5-[4-(diethylamino)-2-methoxybenzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B422697.png)
![4-Bromo-3-nitrobenzaldehyde [4-(benzylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B422698.png)
![2-Fluorobenzaldehyde [4-(benzylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B422701.png)
![6-Bromo-1,3-benzodioxole-5-carbaldehyde [4-(benzylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B422702.png)
![6-bromo-N'-(2,4-dimethoxybenzylidene)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B422703.png)
![N'-(4-cyanobenzylidene)-1-methylbicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B422709.png)
